Diethyl 2,2-dichloro-1,1-cyclopropanedicarboxylate
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Overview
Description
Diethyl 2,2-dichloro-1,1-cyclopropanedicarboxylate is an organic compound with the molecular formula C9H12Cl2O4. It is a derivative of cyclopropane, characterized by the presence of two ester groups and two chlorine atoms attached to the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2-dichloro-1,1-cyclopropanedicarboxylate typically involves the reaction of diethyl cyclopropane-1,1-dicarboxylate with chlorine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2,2-positions of the cyclopropane ring. The process generally requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2-dichloro-1,1-cyclopropanedicarboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Reduction: The compound can be reduced to diethyl 2-chloro-1,1-cyclopropanedicarboxylate or further to diethyl 1,1-cyclopropanedicarboxylate using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding diacid, 2,2-dichloro-1,1-cyclopropanedicarboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or acetonitrile.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted cyclopropane derivatives with various functional groups.
Reduction: Partially or fully dechlorinated cyclopropane derivatives.
Hydrolysis: 2,2-dichloro-1,1-cyclopropanedicarboxylic acid.
Scientific Research Applications
Diethyl 2,2-dichloro-1,1-cyclopropanedicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential use in the development of pharmaceutical agents due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 2,2-dichloro-1,1-cyclopropanedicarboxylate involves its interaction with nucleophiles and electrophiles due to the presence of reactive chlorine atoms and ester groups. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms bonded to chlorine, leading to the formation of substituted products. Additionally, the ester groups can participate in hydrolysis and reduction reactions, further modifying the compound’s structure and reactivity.
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,1-cyclopropanedicarboxylate: Lacks the chlorine atoms, making it less reactive in nucleophilic substitution reactions.
Cyclopropane-1,1-dicarboxylic acid: Contains carboxylic acid groups instead of ester groups, leading to different reactivity and applications.
Dimethyl 1,1-cyclopropanedicarboxylate: Similar structure but with methyl ester groups, affecting its physical and chemical properties.
Uniqueness
Diethyl 2,2-dichloro-1,1-cyclopropanedicarboxylate is unique due to the presence of two chlorine atoms, which significantly enhance its reactivity compared to non-chlorinated analogs. This increased reactivity makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .
Properties
IUPAC Name |
diethyl 2,2-dichlorocyclopropane-1,1-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl2O4/c1-3-14-6(12)8(5-9(8,10)11)7(13)15-4-2/h3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCZICWGQUZPCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1(Cl)Cl)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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